molecular formula C13H10N2 B14120762 2-(2-(Pyridin-3-yl)phenyl)acetonitrile

2-(2-(Pyridin-3-yl)phenyl)acetonitrile

Katalognummer: B14120762
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: HUAAAINAPALVFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Pyridin-3-yl)phenyl)acetonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of acetonitrile where the acetonitrile group is substituted with a phenyl group and a pyridinyl group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-3-yl)phenyl)acetonitrile typically involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of trimethylsilyl cyanide (TMSCN) at 0°C. Another method involves the reaction of 2-chloropyridine with benzyl cyanide under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Pyridin-3-yl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while oxidation can produce oxides.

Wissenschaftliche Forschungsanwendungen

2-(2-(Pyridin-3-yl)phenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a metabolite in certain biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-(2-(Pyridin-3-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit gastric secretion by acting as an antigastrin . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-2-(pyridin-2-yl)acetonitrile: This compound is structurally similar but has the pyridinyl group at a different position.

    2-Hydroxy-2-(pyridin-3-yl)acetonitrile: This compound has a hydroxyl group instead of a phenyl group.

    2-Amino-2-(pyridin-3-yl)acetonitrile: This compound has an amino group instead of a phenyl group.

Uniqueness

2-(2-(Pyridin-3-yl)phenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C13H10N2

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-(2-pyridin-3-ylphenyl)acetonitrile

InChI

InChI=1S/C13H10N2/c14-8-7-11-4-1-2-6-13(11)12-5-3-9-15-10-12/h1-6,9-10H,7H2

InChI-Schlüssel

HUAAAINAPALVFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC#N)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.